Chlorindanol (7-Chloro-4-indanol, CAS 145-94-8) is a halogenated phenolic compound characterized by its fused bicyclic indane ring system [1]. Historically established as a broad-spectrum topical antiseptic, it is increasingly procured as a specialized membrane-active scaffold in antimicrobial repurposing research and formulation development [2]. Its rigid indanol core, combined with targeted chloro-substitution, provides a distinct lipophilic profile compared to simple monocyclic phenols, making it highly valuable for investigating non-specific membrane destabilization and synergistic antibiotic adjuvancy [3].
Substituting Chlorindanol with common monocyclic halogenated phenols (like chloroxylenol) or non-ionic surfactant biocides (like nonoxynol-9) fundamentally alters the mechanism of membrane interaction and formulation compatibility [1]. Unlike nonoxynol-9, which relies on broad surfactant-mediated lipid solubilization that can indiscriminately disrupt beneficial microflora and destabilize sensitive emulsions, Chlorindanol's rigid bicyclic structure facilitates targeted insertion into bacterial membranes at much lower mass fractions [2]. Furthermore, replacing it with unchlorinated 4-indanol eliminates the critical halogen bond donor capacity required for its potent antimicrobial efficacy and its newly discovered synergistic interactions with membrane-targeting antibiotics like polymyxins [3].
In checkerboard assays against A. baumannii ATCC 19606, Chlorindanol demonstrated profound synergistic activity when combined with Polymyxin E [1]. While Polymyxin E alone (0.25 μg/mL) allowed bacterial regrowth within 24 hours, the addition of Chlorindanol completely eradicated the bacteria within 8 hours and prevented regrowth, yielding a highly synergistic Fractional Inhibitory Concentration Index (FICI) of 0.1875 [1].
| Evidence Dimension | Fractional Inhibitory Concentration Index (FICI) and Time-to-Eradication |
| Target Compound Data | Chlorindanol (4 μg/mL) + Polymyxin E (0.25 μg/mL) -> FICI 0.1875, complete eradication at 8h |
| Comparator Or Baseline | Polymyxin E alone (0.25 μg/mL) -> Bacterial regrowth between 8-24h |
| Quantified Difference | FICI of 0.1875 (synergy defined as ≤ 0.5) with absolute prevention of 24-hour regrowth |
| Conditions | In vitro time-kill assay against A. baumannii ATCC 19606 |
Procuring this exact halogenated scaffold is critical for researchers developing antibiotic adjuvants to rescue the efficacy of last-resort drugs against carbapenem-resistant Gram-negative pathogens.
Chlorindanol exhibits rapid biocidal kinetics that differentiate it from bulk surfactant-based agents, directly impacting formulation compatibility. In vitro studies demonstrate that Chlorindanol at 1:2000 to 1:4000 dilutions destroys Trichomonas vaginalis within 5 minutes and immobilizes human spermatozoa within 20 seconds [1]. This targeted membrane-destabilizing mechanism achieves rapid immobilization without requiring the high concentrations typical of non-ionic surfactants like Nonoxynol-9, which often cause severe mucosal irritation and formulation instability [2].
| Evidence Dimension | Time to pathogen immobilization/destruction at low concentration |
| Target Compound Data | Chlorindanol (0.025% - 0.05% dilution) -> Destroys T. vaginalis within 5 minutes |
| Comparator Or Baseline | Standard non-ionic surfactants (e.g., Nonoxynol-9) -> Require higher bulk concentrations (ED50 ~0.134 mg/mL) and longer exposure for equivalent membrane lysis |
| Quantified Difference | Achieves complete immobilization in <5 minutes at sub-millimolar concentrations |
| Conditions | In vitro immobilization and toxicity assays |
Formulators require Chlorindanol to achieve rapid, low-concentration biocidal action in topical or mucosal applications where high-surfactant loads compromise formulation stability or patient tolerance.
The specific 7-chloro substitution on the 4-indanol core is an essential precursor attribute for baseline antimicrobial activity. In a screening library of 2,287 small molecules, Chlorindanol exhibited a standalone Minimum Inhibitory Concentration (MIC) of 64 μg/mL against A. baumannii, whereas the vast majority of non-halogenated or structurally divergent phenolic precursor analogs had MICs exceeding 256 μg/mL and failed to exhibit any potentiation synergy (FICI > 0.5) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against A. baumannii |
| Target Compound Data | 7-Chloro-4-indanol (Chlorindanol) -> MIC of 64 μg/mL |
| Comparator Or Baseline | Non-halogenated/inactive library phenols -> MIC > 256 μg/mL |
| Quantified Difference | >4-fold enhancement in baseline inhibitory activity due to the specific halogenated bicyclic pharmacophore |
| Conditions | Checkerboard microdilution assay against A. baumannii ATCC 19606 |
Validates the procurement of the specifically chlorinated indanol derivative over cheaper, non-halogenated bicyclic precursors for synthesizing active antimicrobial adjuvants.
Driven by its proven ability to yield a highly synergistic FICI of 0.1875 with Polymyxin E, Chlorindanol is a prime candidate for procurement in infectious disease research aimed at rescuing last-resort antibiotics against carbapenem-resistant Acinetobacter baumannii [1].
Because it achieves rapid biocidal action (e.g., destroying T. vaginalis within 5 minutes at 1:4000 dilution) via direct membrane destabilization rather than bulk detergent effects, Chlorindanol is ideal for formulating mucosal or topical antiseptics where avoiding the ecological disruption and instability of surfactants like Nonoxynol-9 is a priority [2].
The rigid 7-chloro-4-indanol core serves as a highly specific building block for medicinal chemists. Its >4-fold lower MIC compared to non-halogenated analogs makes it the preferred starting material for synthesizing next-generation membrane-active therapeutics that rely on halogen bonding for target engagement [1].
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